molecular formula C10H9FN2OS B14020656 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine

5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine

Cat. No.: B14020656
M. Wt: 224.26 g/mol
InChI Key: ICXGCDFOFQNVGB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is a thiazole derivative characterized by a thiazole ring substituted with a 3-fluoro-4-methoxyphenyl group at position 5 and an amine group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. The fluorine and methoxy substituents on the phenyl ring enhance electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

ICXGCDFOFQNVGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(S2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-4-methoxyaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in assays to understand its interaction with various biological targets .

Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their anticancer and antiviral activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with DNA and proteins can also lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
  • Structure : Differs in the position of fluorine and methoxy groups (5-fluoro-2-methoxyphenyl vs. 3-fluoro-4-methoxyphenyl).
  • Molecular weight: 224.25 g/mol (C${10}$H${9}$FN$_{2}$OS) .
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
  • Structure : Contains a chlorinated benzyl group (4-chloro-2-fluorobenzyl) instead of a substituted phenyl ring.
  • Applications : Exhibits CRF1 receptor antagonism (IC$_{50}$ = 3.0 nM in Y79 cells) due to enhanced lipophilicity from the benzyl group .
4-(3-Methoxyphenyl)thiazol-2-amine
  • Structure : Lacks fluorine but retains a methoxy group at the phenyl ring’s meta position.
  • Synthesis: Prepared via cyclization of substituted acetophenones and thiourea in ethanol, yielding 85–94% purity .
5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine
  • Route: Cyclization of 3-fluoro-4-methoxyacetophenone with thiourea in ethanol under bromine catalysis, followed by recrystallization (yield: ~85–94%) .
4-(4-Methoxyphenyl)thiazol-2-amine
  • Route: Claisen-Schmidt condensation of substituted acetophenone and thiourea, refluxed in ethanol for 10 hours (yield: 94%) .
5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
  • Route : Condensation of thiadiazole intermediates with mercaptoacetic acid, yielding crystalline products (R factor = 0.071) .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (mg/mL) LogP
This compound C${10}$H${8}$FN$_{2}$OS 180–182 (predicted) 0.15 (DMSO) 2.8
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine C${10}$H${9}$FN$_{2}$OS 175–177 0.20 (DMSO) 2.5
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine C${10}$H${8}$ClFN$_{2}$S 190–192 0.10 (Water) 3.2

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies, focusing on the compound's anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C11H10FN2SC_{11}H_{10}FN_2S, with a molecular weight of approximately 218.27 g/mol. The compound features a thiazole ring substituted with a fluorinated methoxyphenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC11H10FN2SC_{11}H_{10}FN_2S
Molecular Weight218.27 g/mol
Melting PointNot specified
CAS NumberNot specified

Anticancer Properties

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. The compound has exhibited significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound acts as a tubulin inhibitor, binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells .
  • Cell Lines Tested :
    • SGC-7901 (gastric cancer)
    • HeLa (cervical cancer)
    • HepG2 (liver cancer)
    • PANC-1 (pancreatic cancer)
  • Activity Levels : In vitro studies have shown moderate to high antiproliferative activity against these cell lines, with IC50 values indicating effective inhibition of cell growth .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of a methoxy group and a fluorine atom on the phenyl ring significantly enhances the compound's potency. Substituents at specific positions on the thiazole ring also contribute to its biological activity.

SubstituentEffect on Activity
Methoxy GroupIncreases cytotoxicity
Fluorine AtomEnhances binding affinity to tubulin
Position on ThiazoleCritical for maintaining biological activity

Case Studies

  • Study on Tubulin Inhibition : A study synthesized a series of thiazole derivatives, including this compound, and evaluated their antiproliferative activity against human cancer cell lines. The results indicated that the compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics, leading to significant cytotoxic effects .
  • Antimicrobial Activity : Additional investigations have explored the antimicrobial properties of related thiazole compounds. These studies suggest potential applications in treating bacterial infections, particularly against Gram-positive bacteria .

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